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Compound of Interest

Compound Name: 3-phenacyl-UDP

Cat. No.: B1245170 Get Quote

A Comparative Review of 3-Phenacyl-UDP in
P2Y6 Receptor Research
A potent and selective agonist, 3-phenacyl-UDP, has emerged as a valuable pharmacological

tool for elucidating the physiological and pathological roles of the P2Y6 receptor. This guide

provides a comprehensive comparison of its performance with other P2Y6 receptor ligands,

supported by experimental data and detailed methodologies, to assist researchers in the fields

of pharmacology, cell biology, and drug development.

3-Phenacyl-uridine 5'-diphosphate, commonly known as 3-phenacyl-UDP or PSB 0474, is a

synthetic derivative of the endogenous P2Y6 receptor agonist, uridine 5'-diphosphate (UDP).

Its key characteristic is the addition of a phenacyl group at the N3 position of the uracil ring.

This modification confers significantly increased potency and selectivity for the human P2Y6

receptor compared to the native ligand.

Performance Comparison of P2Y6 Receptor Ligands
The efficacy of 3-phenacyl-UDP and its alternatives is typically assessed through functional

assays, such as measuring the mobilization of intracellular calcium ([Ca²⁺]i) following receptor

activation. The P2Y6 receptor is a Gq-coupled receptor, and its activation leads to the

stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic

reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
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Compound Type
EC₅₀ / IC₅₀
(human P2Y6)

Selectivity
Profile

Reference

3-Phenacyl-UDP

(PSB 0474)
Agonist 70 nM

Selective for

P2Y6 over P2Y2

and P2Y4

receptors.

[1]

Uridine 5'-

diphosphate

(UDP)

Agonist ~300 nM
Also activates

P2Y14 receptor.
[2]

MRS2578 Antagonist 37 nM

Selective for

P2Y6 over P2Y1,

P2Y2, P2Y4, and

P2Y11 receptors.

[2]

Table 1: Comparison of Potency and Selectivity of Key P2Y6 Receptor Ligands. EC₅₀ values

represent the concentration of an agonist that gives half-maximal response, while IC₅₀ values

represent the concentration of an antagonist that inhibits the response by half. Lower values

indicate higher potency.

Experimental Protocols
Synthesis of 3-Phenacyl-UDP
The synthesis of 3-phenacyl-UDP is achieved through a direct N³-alkylation of UDP with 2-

bromoacetophenone.

Materials:

Uridine 5'-diphosphate (UDP)

2-Bromoacetophenone

Dimethylformamide (DMF)

Triethylamine (TEA)
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Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Dissolve UDP in anhydrous DMF.

Add triethylamine to the solution to act as a base.

Add 2-bromoacetophenone to the reaction mixture.

Stir the reaction at room temperature for several hours to overnight.

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purify the crude product using preparative HPLC to obtain pure 3-phenacyl-UDP.

Confirm the structure and purity of the final product using analytical techniques such as ¹H

NMR, ¹³C NMR, and mass spectrometry.

Intracellular Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of P2Y6 receptor

agonists.

Materials:

Human astrocytoma cell line 1321N1 stably transfected with the human P2Y6 receptor.

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

Test compounds (3-phenacyl-UDP, UDP, etc.) and antagonists (MRS2578).
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A fluorescence plate reader capable of kinetic reading.

Procedure:

Cell Culture: Culture the P2Y6-expressing 1321N1 cells in appropriate culture medium until

they reach a suitable confluency.

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to

adhere overnight.

Dye Loading: Wash the cells with HBSS and then incubate them with a solution of the

calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 60-90 minutes at 37°C.

Washing: After incubation, wash the cells with HBSS to remove excess dye.

Assay: Place the plate in a fluorescence plate reader. Record the baseline fluorescence.

Compound Addition: Add varying concentrations of the agonist (e.g., 3-phenacyl-UDP) to

the wells. For antagonist testing, pre-incubate the cells with the antagonist (e.g., MRS2578)

before adding the agonist.

Data Acquisition: Measure the fluorescence intensity over time to monitor the change in

intracellular calcium concentration.

Data Analysis: The change in fluorescence is proportional to the change in intracellular

calcium. Plot the peak fluorescence response against the logarithm of the agonist

concentration to generate a dose-response curve and calculate the EC₅₀ value. For

antagonists, calculate the IC₅₀ value from the inhibition of the agonist response.
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Caption: P2Y6 Receptor Signaling Pathway.
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Caption: Experimental Workflow for Calcium Mobilization Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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